4-Ethoxynaphthalene-1-carbonyl chloride
Description
Contextualization of Naphthalene (B1677914) Acyl Halides in Contemporary Organic Synthesis
Naphthalene acyl halides, including compounds like 4-Ethoxynaphthalene-1-carbonyl chloride, are important reagents in modern organic synthesis. The naphthalene ring system is more reactive to electrophilic substitution than benzene (B151609). libretexts.org Substitution typically favors the 1-position (alpha-position) over the 2-position (beta-position) because the carbocation intermediate formed during attack at the 1-position is more stabilized by resonance. libretexts.org
The primary application of naphthalene acyl halides is in Friedel-Crafts acylation reactions. This powerful method allows for the attachment of an acyl group to an aromatic ring, forming aromatic ketones which are precursors to many fine chemicals, pharmaceuticals, and dyes. ntu.edu.tworganic-chemistry.org For instance, the acylation of alkoxy-substituted naphthalenes, such as methoxynaphthalene, has been studied extensively. ntu.edu.twgoogle.comrsc.org These reactions can yield different isomers depending on the reaction conditions, such as the solvent and catalyst used. libretexts.org The presence of the ethoxy group in this compound makes the naphthalene ring electron-rich, influencing the reactivity and orientation of subsequent synthetic transformations.
Strategic Importance of Carbonyl Chloride Functionality in Chemical Transformations
The carbonyl chloride group, also known as an acyl chloride, is one of the most reactive derivatives of carboxylic acids. Its high reactivity stems from the presence of two electron-withdrawing groups—the carbonyl oxygen and the chlorine atom—attached to the same carbon. libretexts.org This makes the carbonyl carbon highly electrophilic and an excellent target for nucleophilic attack.
This reactivity is of great strategic importance in chemical synthesis. Acyl chlorides can be readily converted into a wide array of other functional groups under mild conditions. Key transformations include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to produce amides. libretexts.org
Anhydride (B1165640) Formation: Reaction with a carboxylate salt or carboxylic acid to yield an acid anhydride.
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. organic-chemistry.org
The general mechanism for these reactions is a nucleophilic addition-elimination pathway, where the nucleophile first adds to the carbonyl carbon, followed by the elimination of the chloride ion as a good leaving group. libretexts.org This versatility makes carbonyl chlorides like this compound valuable building blocks for constructing more complex molecules.
Overview of Research Trajectories Involving Ethoxynaphthalene Scaffolds
The ethoxynaphthalene scaffold, which forms the core of this compound, is a structural motif found in various research and development areas. The ethoxy group, being a moderately activating, ortho-para directing group, influences the electronic properties of the naphthalene system.
Research involving ethoxynaphthalene scaffolds has explored several directions:
Pharmaceutical and Agrochemical Synthesis: Naphthalene derivatives are known to possess a wide range of biological activities. The ethoxynaphthalene structure can be incorporated into larger molecules to tune their properties, such as lipophilicity, which can affect their biological uptake and efficacy. For example, quinoxaline (B1680401) derivatives based on naphthalene have shown potential as sedative and hypnotic agents. orientjchem.org
Fluorescent Probes and Materials Science: Naphthalene derivatives are often fluorescent. The fluorescence properties of 2-ethoxynaphthalene (B165321) have been studied, showing potential for use in chemical sensing applications. sfdchem.com The rigid, planar structure of the naphthalene core combined with the electronic influence of the ethoxy group makes these scaffolds suitable for developing organic light-emitting diodes (OLEDs) and other functional materials.
Organic Synthesis Intermediates: Ethoxynaphthalenes serve as starting materials for more complex, multi-substituted naphthalene compounds. sfdchem.comresearchgate.net Their defined substitution pattern provides a reliable platform for building intricate molecular architectures.
The combination of the reactive carbonyl chloride with the ethoxynaphthalene scaffold in this compound suggests its potential as a specialized reagent for introducing the 4-ethoxynaphthoyl group into molecules for applications in these research fields.
Structure
3D Structure
Properties
CAS No. |
824430-42-4 |
|---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-ethoxynaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChI Key |
OHMSYGKSTBKFJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxynaphthalene 1 Carbonyl Chloride and Analogous Naphthalene Acyl Halides
Precursor Synthesis and Regioselective Functionalization of the Naphthalene (B1677914) Nucleus
The foundation for the synthesis of 4-ethoxynaphthalene-1-carbonyl chloride lies in the preparation of its corresponding carboxylic acid, 4-ethoxynaphthalene-1-carboxylic acid. This process involves the strategic and controlled introduction of functional groups onto the naphthalene core.
Preparation of 4-Ethoxynaphthalene-1-carboxylic Acid Derivatives
The synthesis of 4-hydroxy-1-naphthoic acid can be achieved through methods such as the fusion of 4-sulfo-1-naphthoic acid with potassium hydroxide. chemicalbook.com Once 4-hydroxy-1-naphthoic acid is obtained, a standard Williamson ether synthesis can be employed. This would involve the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to yield the desired 4-ethoxynaphthalene-1-carboxylic acid.
Regiocontrolled Introduction of Alkoxy and Carboxylic Acid Precursors
Achieving the desired 1,4-substitution pattern on the naphthalene ring is a critical aspect of the synthesis. The regioselectivity of electrophilic substitution reactions on naphthalene is highly dependent on reaction conditions. For instance, in Friedel-Crafts acylation, the choice of solvent can dictate the position of substitution. myttex.net
One established method for preparing 1-naphthoic acids is through the carboxylation of a Grignard reagent formed from 1-bromonaphthalene. wikipedia.org Another approach involves the direct carboxylation of naphthalene using carbon dioxide in the presence of a Lewis acid catalyst. google.com The introduction of the alkoxy group can be achieved through various methods, including the etherification of a hydroxynaphthalene derivative as previously mentioned. The specific positioning of these groups is governed by the directing effects of the substituents already present on the naphthalene ring and the careful selection of reaction conditions.
Direct Conversion from Carboxylic Acid Precursors
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. For 4-ethoxynaphthalene-1-carboxylic acid, this conversion is typically achieved using chlorinating agents such as thionyl chloride or oxalyl chloride.
Optimized Protocols Employing Thionyl Chloride and Related Chlorinating Agents
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. orgoreview.comchemguide.co.uk The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. orgoreview.com A typical procedure involves refluxing the carboxylic acid in an excess of thionyl chloride, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). libretexts.org
Oxalyl chloride ((COCl)₂) is another effective reagent for this transformation and is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl). libretexts.org The reaction with oxalyl chloride is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature and is often catalyzed by DMF.
| Reagent | Typical Conditions | Catalyst | Byproducts |
| Thionyl Chloride (SOCl₂) | Reflux | DMF, Pyridine (B92270) | SO₂, HCl |
| Oxalyl Chloride ((COCl)₂) | Room Temperature | DMF | CO, CO₂, HCl |
| Phosphorus Pentachloride (PCl₅) | Cold | None | POCl₃, HCl |
| Phosphorus Trichloride (PCl₃) | - | None | H₃PO₃ |
Influence of Reaction Conditions on Conversion Efficiency and Product Purity
The efficiency and purity of the resulting this compound are significantly influenced by the reaction conditions.
Temperature: For reactions with thionyl chloride, reflux temperatures are generally required to drive the reaction to completion. Lower temperatures may result in incomplete conversion. In contrast, reactions with oxalyl chloride are often conducted at room temperature; elevated temperatures are typically not necessary and may lead to side reactions.
Catalyst: The use of a catalyst such as DMF can accelerate the rate of reaction with both thionyl chloride and oxalyl chloride. The catalyst facilitates the formation of a Vilsmeier reagent, which is a more potent acylating agent.
Purity of Reactants and Solvent: The presence of water in the reaction mixture can lead to the hydrolysis of the acyl chloride back to the carboxylic acid, thus reducing the yield and purity of the desired product. Therefore, anhydrous conditions are crucial for a successful conversion.
Work-up Procedure: The byproducts of the reaction with thionyl chloride (SO₂ and HCl) and oxalyl chloride (CO, CO₂, and HCl) are gaseous, which simplifies the purification of the acyl chloride. chemguide.co.uk Removal of excess chlorinating agent is typically achieved by distillation or evaporation under reduced pressure.
Advanced Acylation Strategies
Beyond the traditional methods, several advanced strategies for the synthesis of acyl halides and the acylation of naphthalene have emerged, offering potential improvements in efficiency, selectivity, and environmental impact.
Visible-Light Photocatalysis: Recent research has demonstrated the generation of acyl radicals from carboxylic acids and their derivatives using visible-light photoredox catalysis. nih.gov These acyl radicals can then participate in various synthetic transformations. This approach offers a milder alternative to traditional methods that often require harsh reagents and conditions.
Flow Chemistry: The use of continuous flow reactors for the synthesis of acyl chlorides has gained attention. acs.org Flow chemistry offers several advantages, including enhanced safety, better control over reaction parameters, and the ability to scale up reactions more efficiently. For instance, the in-situ generation of acyl chlorides from carboxylic acids in a flow system, followed by immediate reaction with a nucleophile, can minimize the handling of the often-unstable acyl chloride intermediates. researchgate.netresearchgate.net
Enzymatic Catalysis: While less common for acyl halide synthesis, enzymatic catalysis is a growing field in organic synthesis. Enzymes, such as lipases, can catalyze acyl transfer reactions with high selectivity under mild conditions. google.com The application of enzymatic methods to the synthesis of acyl halides is an area of ongoing research.
Modern Catalytic Acylation of Naphthalenes: Traditional Friedel-Crafts acylation of naphthalene can sometimes lead to mixtures of isomers. myttex.net Modern catalytic methods, including the use of solid acid catalysts and transition metal catalysts, are being developed to improve the regioselectivity of naphthalene acylation. researchgate.netresearchgate.net These advanced methods offer the potential for more controlled and efficient synthesis of functionalized naphthalene derivatives.
Exploration of Friedel-Crafts Acylation Methodologies for Related Systems
Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the introduction of acyl groups onto aromatic rings. In the context of naphthalene derivatives, this reaction is a viable, though often complex, route to precursors of naphthaloyl chlorides. The acylation of naphthalene and its substituted derivatives, such as ethoxynaphthalene, typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The regioselectivity of Friedel-Crafts acylation on the naphthalene ring is a critical consideration, as substitution can occur at either the α (C1, C4, C5, C8) or β (C2, C3, C6, C7) positions. This outcome is heavily influenced by reaction conditions, particularly the choice of solvent. For instance, the acetylation of naphthalene can yield predominantly 1-acetylnaphthalene (the kinetic product) in non-polar solvents like carbon disulfide or chlorinated hydrocarbons. Conversely, using a more polar solvent such as nitrobenzene (B124822) can favor the formation of 2-acetylnaphthalene, the thermodynamically more stable isomer. This solvent-dependent regioselectivity is attributed to the differential solubility of the intermediate σ-complexes formed during the reaction. stackexchange.com
The presence of an electron-donating group, such as an ethoxy group, on the naphthalene ring further directs the position of acylation. The ethoxy group activates the ring towards electrophilic attack and will influence the position of the incoming acyl group. The precise isomer distribution will depend on a combination of electronic and steric factors, as well as the reaction conditions employed.
| Substrate | Acylating Agent | Catalyst | Solvent | Major Product(s) | Reference |
| Naphthalene | Acetyl chloride | AlCl₃ | Carbon disulfide | 1-Acetylnaphthalene | stackexchange.com |
| Naphthalene | Acetyl chloride | AlCl₃ | Nitrobenzene | 2-Acetylnaphthalene | stackexchange.com |
| Anisole (B1667542) | Acetyl chloride | Solid Acid (M(IV)PWs) | Solvent-free | 4-Methoxyacetophenone | chemijournal.com |
| Veratrole | Acetyl chloride | Solid Acid (M(IV)PWs) | Solvent-free | 3,4-Dimethoxyacetophenone | chemijournal.com |
Palladium-Catalyzed Acylation Approaches in Naphthalene Chemistry
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering an alternative to traditional methods like Friedel-Crafts acylation. While the direct palladium-catalyzed synthesis of acyl chlorides from aryl halides is not the most common transformation, related carbonylation reactions provide a pathway to carboxylic acid derivatives that are immediate precursors to acyl chlorides.
Palladium-catalyzed acylation strategies often involve the reaction of an aryl halide or triflate with a source of carbon monoxide and a suitable nucleophile. More direct acylation methods can also be employed. For example, palladium-catalyzed reactions can utilize acyl radicals generated from aldehydes to acylate C-H bonds of arenes. A plausible mechanism for such a transformation involves the initial C-H activation of the arene by a Pd(II) catalyst to form a palladacycle intermediate. This intermediate then reacts with an in-situ generated acyl radical to form a Pd(IV) or Pd(III) species, which subsequently undergoes reductive elimination to yield the acylated product and regenerate the active palladium catalyst. core.ac.ukthieme-connect.de
The chemoselectivity of these reactions is a key advantage. For instance, palladium-catalyzed cross-coupling of organostannanes with acyl chlorides has been shown to be highly chemoselective, tolerating functional groups like aryl chlorides and bromides that are typically reactive under such conditions. organic-chemistry.org The choice of palladium catalyst and ligands is crucial in directing the reaction towards the desired acylated product and avoiding side reactions such as decarbonylation. nih.gov
| Substrate | Acyl Source/Coupling Partner | Palladium Catalyst/Precatalyst | Key Features | Reference |
| Azoarenes | Aryl methanes | Pd(OAc)₂ | Cascade oxidation/sp² C-H acylation | core.ac.uk |
| Aryl Halides | Organostannanes | Bis(di-tert-butylchlorophosphine)palladium(II) dichloride | Chemoselective cross-coupling to form ketones | organic-chemistry.org |
| 1-Tributylstannyl glycals | Aroyl chlorides | Pd(OAc)₂ | Selective aroylation over arylation | nih.gov |
| Arylboronic acids | Phenyl chlorosulfate | Palladacyclic precatalysts | Synthesis of arylsulfonyl chlorides | nih.gov |
Green Chemistry Approaches in Synthetic Preparation
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.
Microwave-Assisted Synthesis Enhancements for Related Acyl Chlorides
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of acyl chlorides and their derivatives has been explored. For example, microwave heating can be used in the synthesis of amidoalkyl naphthols in solvent-free conditions, showcasing the potential for rapid, efficient, and environmentally benign procedures. asianpubs.org
Microwave irradiation can also be employed to enhance Friedel-Crafts acylation reactions. The use of a deep eutectic solvent, acting as both a catalyst and a solvent, under microwave irradiation has been shown to produce high yields of ketones in short reaction times. rsc.org This approach avoids the use of volatile organic solvents and moisture-sensitive Lewis acids.
| Reaction Type | Substrates | Catalyst/Medium | Conditions | Key Advantages | Reference |
| Amidoalkyl naphthol synthesis | β-Naphthol, aldehyde, amide | Anhydrous ZnCl₂ | Solvent-free, Microwave | Facile, cost-effective, recyclable catalyst | asianpubs.org |
| Friedel-Crafts Acylation | Aromatic compounds | [CholineCl][ZnCl₂]₃ | Microwave irradiation | Dual catalyst/solvent, high yields, short reaction times | rsc.org |
| N-heterocycle synthesis | Various | Acid catalyst | Microwave irradiation | Significant improvements in reaction time and efficiency | rsc.org |
Solvent-Free and Atom-Economical Methodologies
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile and often toxic organic solvents. These reactions can be facilitated by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture.
The Friedel-Crafts acylation of aromatic compounds has been successfully carried out under solvent-free conditions using solid acid catalysts. For example, various phosphotungstates and supported 12-tungstophosphoric acid have been shown to effectively catalyze the acylation of anisole and veratrole with acetyl chloride without the need for a solvent. chemijournal.com These catalysts are often reusable, further enhancing the green credentials of the process.
Atom economy is another fundamental principle of green chemistry, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. The traditional synthesis of acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride produces gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl, respectively). While these reagents are effective, the ideal atom-economical process would involve catalytic methods where all atoms of the reactants are incorporated into the desired product.
While the direct synthesis of acyl chlorides often involves stoichiometric reagents that are not highly atom-economical, subsequent reactions can be designed with atom economy in mind. For example, coupling reactions that form new bonds without the generation of stoichiometric byproducts are considered highly atom-economical. organic-chemistry.org
| Reaction Type | Substrates | Catalyst/Conditions | Key Green Chemistry Principle | Reference |
| Friedel-Crafts Acylation | Anisole, Veratrole | Solid Acid Catalysts (M(IV)PWs) / Solvent-free | Solvent-free synthesis, reusable catalyst | chemijournal.com |
| Amidoalkyl naphthol synthesis | 2-Naphthol, Aldehyde, Amide | Phosphonitrilic chloride acid / Solvent-free | Solvent-free, one-pot condensation | chemijournal.com |
| Esterification | Alcohols, Acetyl chloride | Uncatalyzed / Solvent-free | Solvent-free, energy-efficient | researchgate.net |
Chemical Reactivity and Transformation Pathways of 4 Ethoxynaphthalene 1 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to regenerate the carbonyl double bond and yield the substituted product.
4-Ethoxynaphthalene-1-carbonyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted 4-ethoxynaphthalene-1-carboxamides. This amidation reaction is typically rapid and exothermic. It is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing the protonation of the amine reactant. The synthesis of various carboxamides from acyl chlorides is a well-established and versatile transformation in organic chemistry. nih.gov
Table 1: Examples of Amidation Reactions
| Amine Reactant | Product Name |
|---|---|
| Ammonia (B1221849) | 4-Ethoxynaphthalene-1-carboxamide |
| Aniline | N-phenyl-4-ethoxynaphthalene-1-carboxamide |
| Diethylamine | N,N-diethyl-4-ethoxynaphthalene-1-carboxamide |
The reaction of this compound with alcohols or phenols yields the corresponding carboxylate esters. chemguide.co.uk This process, known as esterification, is a fundamental method for synthesizing esters. Similar to amidation, the reaction is usually performed in the presence of a base like pyridine to scavenge the generated HCl. The reaction is generally slower with sterically hindered alcohols or less nucleophilic phenols. chemguide.co.uk The high reactivity of the acyl chloride allows for esterification under mild conditions, which is advantageous compared to the acid-catalyzed Fischer esterification that requires heat and equilibrium control. masterorganicchemistry.commasterorganicchemistry.com
Table 2: Examples of Esterification Reactions
| Alcohol/Phenol (B47542) Reactant | Product Name |
|---|---|
| Methanol | Methyl 4-ethoxynaphthalene-1-carboxylate |
| Ethanol | Ethyl 4-ethoxynaphthalene-1-carboxylate |
| Phenol | Phenyl 4-ethoxynaphthalene-1-carboxylate |
Thioesters can be synthesized by reacting this compound with thiols (mercaptans). wikipedia.org This thioesterification proceeds via a mechanism analogous to esterification. The resulting thioesters are important intermediates in organic synthesis and have unique reactivity profiles compared to their oxygen-containing ester counterparts. nih.gov The reaction can be catalyzed by Lewis acids, and in some protocols, simple catalysts like iron(III) chloride (FeCl₃) can facilitate the reaction under solvent-free conditions. tudelft.nl
Table 3: Examples of Thioesterification Reactions
| Thiol Reactant | Product Name |
|---|---|
| Ethanethiol | S-Ethyl 4-ethoxynaphthalene-1-carbothioate |
| Thiophenol | S-Phenyl 4-ethoxynaphthalene-1-carbothioate |
Beyond amines, alcohols, and thiols, this compound can react with a variety of other heteroatom nucleophiles. For instance, reaction with carboxylate salts (e.g., sodium acetate) can produce a mixed carboxylic anhydride (B1165640). Reaction with sodium azide (B81097) would yield 4-ethoxynaphthalene-1-carbonyl azide, a precursor for the Curtius rearrangement. These reactions further highlight the versatility of acyl chlorides as acylating agents.
Hydrolytic Stability and Kinetic Considerations
Like most acyl chlorides, this compound is sensitive to moisture. hsppharma.comchemicalbook.com It readily undergoes hydrolysis upon contact with water to form the parent carboxylic acid, 4-ethoxy-1-naphthoic acid, and hydrogen chloride.
Reaction: C₁₀H₆(OC₂H₅)COCl + H₂O → C₁₀H₆(OC₂H₅)COOH + HCl
This reaction is a significant consideration for the handling and storage of the compound, which should be done under anhydrous conditions to prevent degradation. The kinetics of the hydrolysis are typically fast, as water acts as a nucleophile in a nucleophilic acyl substitution reaction. The rate of hydrolysis can be influenced by factors such as temperature, solvent polarity, and the presence of catalysts.
Electrophilic Properties and Reaction Selectivity
The strong electrophilic character of the carbonyl carbon in this compound is the key to its reactivity. This electrophilicity is induced by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The naphthalene (B1677914) ring and the ethoxy group at the 4-position modulate this reactivity.
The ethoxy group (-OC₂H₅) is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted naphthoyl chloride. However, the acyl chloride functionality remains highly reactive. This electronic property influences the reaction selectivity. When reacting with a molecule possessing multiple nucleophilic sites (e.g., an amino alcohol), the more nucleophilic site (typically the amine) will preferentially attack the acyl chloride. This chemoselectivity allows for controlled derivatization of multifunctional molecules. The high reactivity of the acyl chloride allows it to acylate even weak nucleophiles, making it a more potent acylating agent than the corresponding carboxylic acid or ester.
Participation in Complex Organic Reaction Sequences
This compound, as a reactive acyl chloride derivative of naphthalene, possesses the potential to participate in a variety of complex organic reaction sequences. While specific documented examples for this exact molecule are not prevalent in readily available literature, its chemical structure allows for theoretical engagement in several powerful synthetic transformations, including cycloaddition and rearrangement reactions, often following initial derivatization.
Cycloaddition Reactions (e.g., Diels-Alder type, if applicable for derivatives)
The inherent structure of this compound, with its aromatic naphthalene core, does not lend itself to direct participation as a diene or dienophile in a classical Diels-Alder reaction. The aromaticity of the naphthalene system makes it a poor diene, as the reaction would require the disruption of this stable electron system. wikipedia.org However, derivatives of the naphthalene core can be engineered to undergo such cycloadditions.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comorganic-chemistry.org While the acyl chloride group is electron-withdrawing, the naphthalene ring itself would need to be partially reduced or otherwise modified to act as a diene.
Alternatively, the naphthalene moiety could be functionalized to act as a dienophile. For instance, if a double bond were introduced in conjugation with the carbonyl group, the resulting α,β-unsaturated system could potentially react with a suitable diene. More plausibly, the naphthalene ring itself can be made to participate in cycloaddition reactions under specific conditions, such as photochemical activation or in the presence of transition metal catalysts, which can temporarily disrupt the aromaticity. researchgate.net
For instance, research on other naphthalene systems has shown that they can undergo dearomative [4+2] cycloaddition reactions when photochemically excited. researchgate.net In such a hypothetical scenario involving a derivative of this compound, the naphthalene ring could act as the 4π component in a reaction with a dienophile.
Table 1: Key Features of Diels-Alder Reactions
| Feature | Description |
| Reaction Type | [4+2] Cycloaddition |
| Components | Conjugated Diene and a Dienophile (alkene or alkyne) |
| Driving Force | Formation of more stable σ-bonds from less stable π-bonds. wikipedia.org |
| Stereochemistry | The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. |
| Regioselectivity | Governed by the electronic nature of substituents on the diene and dienophile. |
While direct participation of this compound in Diels-Alder reactions is not typical, its derivatives could be designed to undergo such transformations, providing a powerful tool for the synthesis of complex polycyclic structures.
Rearrangement Reactions Involving the Acyl Chloride Moiety
The acyl chloride group is a versatile functional handle that can be readily converted into other functionalities, which are then primed for various rearrangement reactions. These reactions are fundamental in organic synthesis for constructing new carbon skeletons and introducing functional groups in a regiocontrolled manner.
Wolff Rearrangement:
The Wolff rearrangement is a reaction of an α-diazoketone to form a ketene (B1206846), which can then be trapped by a nucleophile. wikipedia.orgchem-station.com To make this compound a substrate for this reaction, it would first need to be converted into the corresponding α-diazoketone. This is typically achieved by reaction with diazomethane. aklectures.comcsbsju.edu The resulting diazoketone, upon thermolysis, photolysis, or metal catalysis (e.g., with silver(I) oxide), would then undergo the Wolff rearrangement, expelling nitrogen gas and forming a ketene intermediate. wikipedia.orgorganic-chemistry.org If this reaction is performed in the presence of water, an alcohol, or an amine, the corresponding carboxylic acid, ester, or amide with a one-carbon homologation would be produced. chem-station.com This sequence is part of the Arndt-Eistert synthesis for extending a carboxylic acid by one methylene (B1212753) unit. chem-station.com
Curtius Rearrangement:
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. wikipedia.orgnih.gov this compound can be readily converted to 4-ethoxynaphthalene-1-carbonyl azide by reaction with an azide salt, such as sodium azide. nih.gov The subsequent rearrangement proceeds with the loss of nitrogen gas and migration of the naphthyl group to the nitrogen atom, forming 1-ethoxy-4-isocyanatonaphthalene. wikipedia.orgrsc.org This isocyanate is a valuable synthetic intermediate that can be trapped with various nucleophiles. nih.gov For example, reaction with water leads to the corresponding amine (after decarboxylation of the initial carbamic acid), while reaction with an alcohol yields a carbamate. nih.govrsc.org A key advantage of the Curtius rearrangement is that the migration of the alkyl or aryl group occurs with complete retention of its stereochemistry. nih.gov
Schmidt Reaction:
The Schmidt reaction provides a pathway to convert carboxylic acids or ketones to amines or amides, respectively, using hydrazoic acid under acidic conditions. wikipedia.orgorganic-chemistry.org Starting from 4-ethoxynaphthalene-1-carboxylic acid (obtainable by hydrolysis of the acyl chloride), treatment with hydrazoic acid in the presence of a strong acid like sulfuric acid would lead to the formation of an acyl azide in situ. wikipedia.orglibretexts.org This intermediate would then rearrange, similar to the Curtius rearrangement, to ultimately yield 4-ethoxynaphthalen-1-amine (B3056248) after loss of nitrogen and carbon dioxide. libretexts.orgslideshare.net The Schmidt reaction is mechanistically related to the Curtius rearrangement but avoids the isolation of the potentially explosive acyl azide. wikipedia.org
Beckmann Rearrangement:
While not a direct reaction of the acyl chloride, the Beckmann rearrangement is a relevant transformation for a closely related derivative. wikipedia.org The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.comorganic-chemistry.org One could envision the synthesis of a ketone, for instance, by a Friedel-Crafts acylation using this compound, followed by reaction with hydroxylamine (B1172632) to form the corresponding ketoxime. byjus.com Treatment of this oxime with an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride) would then induce the Beckmann rearrangement to produce an N-substituted amide. wikipedia.orgillinois.edu
Fries Rearrangement:
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.org While this compound is not a phenolic ester, it could be used to prepare one by reacting it with a phenol. The resulting naphthyl ester could then undergo a Fries or photo-Fries rearrangement. rsc.orgacs.orgasianpubs.org In this intramolecular acylation, the acyl group migrates from the phenolic oxygen to an ortho or para position on the benzene (B151609) ring of the phenol component. wikipedia.org The choice between the ortho and para products can often be influenced by reaction conditions such as temperature and solvent. wikipedia.org
Table 2: Summary of Potential Rearrangement Reactions for Derivatives of this compound
| Rearrangement | Starting Derivative | Key Intermediate | Final Product (example) |
| Wolff | α-Diazoketone | Ketene | Homologated carboxylic acid |
| Curtius | Acyl azide | Isocyanate | Amine or carbamate |
| Schmidt | Carboxylic acid | Acyl azide (in situ) | Amine |
| Beckmann | Ketoxime | Nitrilium ion | N-Substituted amide |
| Fries | Phenolic ester | Acylium ion | Hydroxy aryl ketone |
These rearrangement reactions highlight the synthetic versatility of the acyl chloride functional group, allowing for significant structural modifications and the introduction of new functionalities through well-established and reliable chemical transformations.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block for Complex Organic Molecular Architectures
The ethoxynaphthalene moiety can be a crucial component in the construction of larger, more intricate molecular frameworks, with the acyl chloride group serving as a key reactive handle for elaboration.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are of significant interest in materials science due to their unique electronic and photophysical properties. Acyl chlorides are known to be effective reagents in Friedel-Crafts acylation reactions, a powerful method for forming carbon-carbon bonds with aromatic substrates.
In this context, 4-Ethoxynaphthalene-1-carbonyl chloride could be reacted with various aromatic compounds in the presence of a Lewis acid catalyst to introduce the 4-ethoxynaphthoyl group. Subsequent intramolecular cyclization reactions, such as cyclodehydration, could then be employed to generate larger, substituted PAHs. The ethoxy group on the naphthalene (B1677914) ring can influence the electronic properties and solubility of the resulting PAH, making it a useful tool for tuning the characteristics of these materials.
Table 1: Potential Friedel-Crafts Acylation Reactions with this compound
| Aromatic Substrate | Potential PAH Product Core |
|---|---|
| Benzene (B151609) | Benzanthrone derivative |
| Naphthalene | Dibenzopyrene derivative |
Note: The final products would be derivatives of the listed cores, bearing an ethoxy group and potentially other substituents.
Naphthalene-fused heterocyclic compounds are prevalent in pharmaceuticals, agrochemicals, and functional dyes. researchgate.netrsc.org The high reactivity of the acyl chloride group in this compound allows for its facile reaction with a wide range of nucleophiles, making it an ideal starting material for the construction of these systems.
For instance, reaction with binucleophilic reagents can lead to the formation of various fused heterocyclic rings. The specific heterocycle formed is dependent on the nature of the nucleophile used. This modular approach allows for the systematic synthesis of a library of naphthalene-fused heterocycles with diverse structures and properties.
Table 2: Potential Heterocyclic Systems from this compound
| Binucleophilic Reagent | Resulting Fused Heterocyclic System |
|---|---|
| o-Phenylenediamine | Naphtho[1,8-de]benzimidazole derivative |
| o-Aminophenol | Naphtho[1,8-de]benzoxazole derivative |
Precursor in Polymer Chemistry and Coating Technologies
The incorporation of the rigid and fluorescent naphthalene unit into polymers and coatings can impart desirable thermal, mechanical, and optical properties.
This compound can be utilized as a monomer or a precursor to a monomer in the synthesis of advanced polymers such as polyamides and polyesters. Through condensation polymerization with diamines or diols, the 4-ethoxynaphthalene moiety can be integrated into the polymer backbone.
The resulting polymers would be expected to exhibit enhanced thermal stability and mechanical strength due to the rigid naphthalene units. Furthermore, the ethoxy group could improve solubility and processability, while the naphthalene core might introduce fluorescence, making these materials suitable for applications in optoelectronics.
The reactivity of this compound makes it a candidate for modifying the surfaces of materials to create functional coatings. It can be reacted with hydroxyl or amine groups present on a substrate to covalently attach the 4-ethoxynaphthalene moiety. Such modifications could enhance the hydrophobicity, UV resistance, or fluorescence of the surface.
In the formulation of resins, this compound could be used as a cross-linking agent or as an additive to improve the performance characteristics of the final product. For example, its incorporation into epoxy resins could lead to materials with higher thermal stability and improved optical properties.
Supramolecular Chemistry and Molecular Recognition Elements
The planar and aromatic nature of the naphthalene ring system makes it an excellent candidate for participating in non-covalent interactions, such as π-π stacking, which are fundamental to supramolecular chemistry. mdpi.com Derivatives of this compound, such as amides or esters, could be designed to act as molecular recognition elements.
These molecules could be engineered to selectively bind to other molecules or ions through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The ethoxy group provides a handle for further functionalization to fine-tune the binding properties. Such systems have potential applications in sensing, catalysis, and drug delivery. The inherent fluorescence of the naphthalene core could also be exploited to develop fluorescent probes for the detection of specific analytes.
Precursors for Specialty Chemical Intermediates
The reactivity of this compound makes it a valuable starting material for the synthesis of a range of specialty chemicals, including ligands for catalysis and components for photopolymerization systems.
In transition metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Naphthalene-based structures are often used in ligand design due to their rigid backbone and tunable electronic properties. researchgate.netmdpi.com
This compound can be used to synthesize a variety of naphthalene-based ligands. Reaction with amino-phosphines, for example, would yield phosphine-amide ligands. In these ligands, the naphthalene group can influence the steric and electronic environment of the metal center, while the amide linkage provides a robust connection. rsc.org The synthesis of symmetrical ligands, such as those derived from 1,5-diaminonaphthalene, can be achieved by reacting two equivalents of the acyl chloride with the diamine, resulting in a ligand scaffold with two appended 4-ethoxynaphthalene units. mdpi.com Such ligands have been explored in various catalytic reactions, including carbon-carbon bond-forming reactions. researchgate.net
| Nucleophile | Resulting Ligand Type | Potential Catalytic Application |
| Amino-phosphines | Phosphine-Amide | Cross-coupling reactions |
| Chiral Diamines | Chiral Bis-amide | Asymmetric catalysis |
| Hydroxy-pyridines | Pyridyl-Ester | Oxidation/Reduction reactions |
This table provides examples of ligand types that could be synthesized from this compound and their potential applications.
Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations that can initiate polymerization. Naphthalene derivatives are excellent chromophores, absorbing light in the UV-visible region, making them suitable scaffolds for photoinitiators. acs.orgacs.orgresearchgate.net
This compound is a key intermediate for the synthesis of Type I (cleavage-type) photoinitiators like oxime esters and acylphosphine oxides. nih.govnih.govbeilstein-journals.org For instance, the synthesis of a naphthalene-based oxime ester photoinitiator would involve the reaction of this compound with an appropriate oxime. The resulting molecule combines the light-absorbing properties of the naphthalene ring with the photolabile N-O bond of the oxime ester, which cleaves upon irradiation to generate initiating radicals. nih.gov The position of the ethoxy group can tune the absorption wavelength, potentially shifting it towards the visible region for applications using LED light sources. nih.gov Research has shown that naphthalene-based photoinitiators can exhibit high efficiency in various photopolymerization processes, including radical and cationic polymerizations. acs.org
Structural Elucidation and Advanced Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published ¹H NMR or ¹³C NMR data for 4-Ethoxynaphthalene-1-carbonyl chloride could be located. This information is essential for the definitive assignment of proton and carbon signals and for confirming the connectivity of the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Verification
Specific FTIR spectra for this compound, which would confirm the presence of key functional groups such as the carbonyl chloride (C=O), the ether linkage (C-O-C), and the naphthalene (B1677914) ring system, are not available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
There is no available high-resolution mass spectrometry data for this compound. Such data would be used to confirm its exact molecular weight and elemental composition, and to analyze its fragmentation patterns under mass spectrometric conditions to further support its structural identity.
Chromatographic Separation Methods (e.g., HPLC, GC) for Purity Assessment and Isolation
While general High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are frequently used for the analysis of aromatic carbonyl compounds, no specific methods or chromatograms detailing the purity assessment or isolation of this compound have been documented in available literature.
Computational and Theoretical Studies on 4 Ethoxynaphthalene 1 Carbonyl Chloride
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 4-Ethoxynaphthalene-1-carbonyl chloride. researchgate.neticm.edu.pl These calculations can predict a variety of electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
For this compound, the naphthalene (B1677914) core constitutes a π-conjugated system. The ethoxy group at the 4-position and the carbonyl chloride group at the 1-position significantly influence the electronic landscape of this system. The ethoxy group, being an electron-donating group, is expected to increase the electron density of the naphthalene ring, particularly at the ortho and para positions, thereby raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the carbonyl chloride group is a strong electron-withdrawing group due to the high electronegativity of both the oxygen and chlorine atoms. chemistrystudent.comstudymind.co.uk This group will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The combined effect of these substituents is a reduced HOMO-LUMO gap compared to unsubstituted naphthalene, which is anticipated to affect its reactivity and spectroscopic properties.
DFT calculations on similar naphthalene derivatives have shown that the nature and position of substituents have a marked impact on the HOMO and LUMO energy levels. tandfonline.com For instance, studies on diaminonaphthalene have demonstrated that electron-donating groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. researchgate.net
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Characteristic | Rationale |
| HOMO Energy | Relatively High | Influence of the electron-donating ethoxy group. |
| LUMO Energy | Relatively Low | Influence of the electron-withdrawing carbonyl chloride group. |
| HOMO-LUMO Gap | Smaller than Naphthalene | Combined effect of electron-donating and electron-withdrawing groups. |
| Electron Density | High on the naphthalene ring, particularly ortho and para to the ethoxy group. Low on the carbonyl carbon. | Mesomeric effect of the ethoxy group and inductive/mesomeric effects of the carbonyl chloride group. |
| Molecular Electrostatic Potential | Negative potential around the oxygen atoms of the ethoxy and carbonyl groups. Positive potential around the carbonyl carbon. | Distribution of partial charges due to differences in electronegativity. |
This table is generated based on theoretical principles and data from analogous compounds, not from direct experimental or computational results for this compound.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound. As an acyl chloride, its chemistry is dominated by nucleophilic acyl substitution reactions. docbrown.info The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it a prime target for nucleophiles. chemistrystudent.comstudymind.co.uk
Theoretical studies on the reactions of acyl chlorides with nucleophiles like water, alcohols, and amines consistently show a two-step addition-elimination mechanism. docbrown.info Computational modeling of this process for this compound would involve:
Reactant Complex Formation: Modeling the initial interaction between the acyl chloride and the nucleophile.
Transition State 1 (Addition): Locating the transition state for the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is typically the rate-determining step.
Tetrahedral Intermediate: Characterizing the geometry and stability of this high-energy intermediate.
Transition State 2 (Elimination): Modeling the transition state for the expulsion of the chloride leaving group to reform the carbonyl double bond.
Product Complex Formation: The final complex between the product and the departing chloride ion.
DFT calculations can be employed to determine the energies of the reactants, intermediates, transition states, and products, thereby mapping out the potential energy surface of the reaction. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. researchgate.net
Table 2: Predicted Mechanistic Steps for Nucleophilic Acyl Substitution of this compound
| Step | Description | Key Computational Insights |
| 1 | Nucleophilic attack on the carbonyl carbon. | Geometry and energy of the first transition state. |
| 2 | Formation of a tetrahedral intermediate. | Stability and structure of the intermediate. |
| 3 | Elimination of the chloride ion. | Geometry and energy of the second transition state. |
| 4 | Formation of the final product. | Overall reaction energy and product stability. |
This table outlines the generally accepted mechanism for nucleophilic acyl substitution, which is applicable to this compound.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the ethoxy and carbonyl chloride substituents introduces conformational flexibility to the this compound molecule. Conformational analysis aims to identify the most stable arrangements of these groups relative to the rigid naphthalene ring.
The primary dihedral angles of interest would be those around the C(4)-O bond of the ethoxy group and the C(1)-C(carbonyl) bond of the carbonyl chloride group.
Ethoxy Group: The orientation of the ethyl group relative to the naphthalene plane will be influenced by steric interactions with the peri-hydrogen at the 5-position. Computational studies on similar substituted naphthalenes can provide insights into these preferences. compchemhighlights.org
Carbonyl Chloride Group: The carbonyl chloride group can be oriented either in-plane or out-of-plane with respect to the naphthalene ring. The planarity is favored by conjugation between the carbonyl group and the aromatic system, but steric hindrance with the peri-hydrogen at the 8-position could lead to a twisted conformation.
Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound. arxiv.orgosti.govmdpi.com By simulating the motion of the atoms over time, MD can explore the different accessible conformations and the transitions between them. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how intermolecular interactions affect the conformational preferences. Born-Oppenheimer Molecular Dynamics (BOMD) simulations, in particular, can offer a detailed view of the dynamic interplay between different molecular arrangements. nih.gov
Table 3: Key Conformational Features of this compound for Investigation
| Feature | Description | Expected Outcome |
| Ethoxy Group Orientation | Rotation around the C(4)-O bond. | The ethyl group is likely to adopt a conformation that minimizes steric clash with the neighboring hydrogen atom. |
| Carbonyl Chloride Group Orientation | Rotation around the C(1)-C(carbonyl) bond. | A balance between electronic stabilization from conjugation (favoring planarity) and steric repulsion (favoring a non-planar arrangement). |
| Overall Molecular Shape | The interplay between the two substituent conformations. | The molecule is likely to exist as a mixture of several low-energy conformers. |
This table is based on general principles of conformational analysis for substituted aromatic compounds.
Future Directions and Emerging Research Frontiers
Innovations in Catalyst Development for Specific Transformations
The reactivity of 4-Ethoxynaphthalene-1-carbonyl chloride is largely defined by the electrophilic nature of its acyl chloride group, making it a prime candidate for reactions such as Friedel-Crafts acylation. A significant frontier in this area is the development of green and reusable catalysts to replace traditional stoichiometric Lewis acids like aluminum chloride (AlCl₃), which generate substantial corrosive waste. ijstm.comresearchgate.netresearchgate.net
Future research will likely target the application of novel catalytic systems to transformations involving this compound. These include:
Heterogeneous Solid Acid Catalysts: Materials like zeolites, sulfated zirconia, and various metal oxides are emerging as highly effective, reusable catalysts for Friedel-Crafts reactions. ijstm.comresearchgate.netchemijournal.com Their high surface area and tunable acidity can offer enhanced selectivity and facilitate easier product purification. The use of nanocrystalline zeolites, for example, has shown promise in acylation reactions, minimizing by-product formation. ijstm.com
Metal-Organic Frameworks (MOFs): MOFs, such as Fe-MIL-101, are being investigated as catalysts that can shorten reaction times and increase conversion rates, particularly when assisted by microwave irradiation. researchgate.net
Ionic Liquids: Tunable aryl alkyl ionic liquids (TAAILs) are being developed as both solvents and catalyst systems for Friedel-Crafts acylation, allowing reactions to proceed with cost-effective and less toxic metal salts like iron(III) chloride hexahydrate under ambient conditions. beilstein-journals.org
Supported Nanoparticle Catalysts: Palladium nanoparticles supported on materials like glass can serve as mild, cost-effective, and recyclable catalysts for acylation reactions, with the active species being Pd(0). researchgate.net
These innovative catalysts promise to make the synthesis of derivatives from this compound more efficient, selective, and environmentally sustainable.
| Catalyst Type | Key Advantages | Potential Application for this compound |
| Zeolites (e.g., ZSM-5) | Reusable, high selectivity, environmentally friendly. ijstm.comresearchgate.net | Regioselective acylation of aromatic compounds. |
| Metal-Organic Frameworks (MOFs) | High catalytic activity, can be enhanced with microwave irradiation. researchgate.net | Efficient synthesis of ketone derivatives. |
| Ionic Liquids (TAAILs) | Air and water stable, allows use of cheaper metal salts. beilstein-journals.org | Green synthesis protocols under ambient conditions. |
| Supported Pd Nanoparticles | Reusable, mild reaction conditions, cost-effective. researchgate.net | Synthesis of high-value aromatic ketones. |
Expansion of Applications in Niche Materials Science Sectors
The naphthalene (B1677914) moiety is a key building block for advanced materials due to its unique optical and electronic properties. oled-intermediates.com Derivatives of this compound could be strategically employed in several niche sectors of materials science.
High-Performance Polymers: Acyl chlorides are valuable monomers for producing polymers like polyamides and polyesters. nih.gov The rigid naphthalene core from this compound could be incorporated into polymer backbones to enhance thermal stability, mechanical strength, and optical properties, leading to applications in specialty films, fibers, and engineering plastics. High-purity acyl chlorides are particularly useful for precise polymerization chemistry. researchgate.net
Organic Electronics: Naphthalene derivatives, particularly naphthalene diimides (NDIs), are extensively used in organic electronics for applications like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). gatech.eduacs.org The functionalization of the naphthalene core allows for the tuning of electron affinity and charge mobility. gatech.edu By converting this compound into more complex NDI-based structures, novel semiconductors with tailored electronic properties could be developed.
Battery Technology and Energy Storage: Certain naphthalene derivatives are being explored for use in aqueous organic flow batteries and as graphene dispersants in battery electrolytes. oled-intermediates.commordorintelligence.com The stability and electrochemical properties of the naphthalene ring make it a promising scaffold for designing new active materials for energy storage applications.
The ability to functionalize the naphthalene ring via the acyl chloride group provides a versatile route to create bespoke materials for these advanced applications.
Chemoenzymatic Synthesis Approaches
The integration of enzymatic catalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful tools for creating complex molecules with high precision and sustainability. nih.gov This approach could be particularly valuable for producing chiral derivatives from this compound.
Emerging research frontiers in this area include:
Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used for the kinetic resolution of racemic precursors to this compound or its derivatives. researchgate.netmdpi.com For instance, a racemic alcohol precursor could be enantioselectively acylated, allowing for the separation of enantiomers, which is crucial for pharmaceutical applications.
Enzyme-Catalyzed Reductions: Carboxylate reductases (CARs) are enzymes capable of selectively reducing carboxylic acids to aldehydes, avoiding the over-reduction to alcohols that is common with chemical reducing agents. mdpi.com A chemoenzymatic cascade could involve the hydrolysis of this compound to its corresponding carboxylic acid, followed by an enzymatic reduction to 4-ethoxy-1-naphthaldehyde, a valuable synthetic intermediate.
Biocatalytic Halogenation: Novel flavin-dependent halogenases could be used to introduce halogen atoms at specific positions on the naphthalene ring of a precursor molecule, offering a green alternative to traditional chemical halogenation methods before its conversion to the carbonyl chloride. nih.gov
These strategies combine the selectivity and mild reaction conditions of enzymes with the versatility of chemical synthesis, opening pathways to novel and high-value compounds. nih.gov
Precision Control over Reaction Stereochemistry and Regioselectivity
Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the position of chemical reactions (regioselectivity) is a central goal in modern organic synthesis. For a molecule like this compound, this control is essential for creating functional molecules for pharmaceuticals and materials.
Future research will likely focus on several key areas:
Asymmetric Catalysis: The development of chiral catalysts can enable the enantioselective synthesis of products from reactions involving the carbonyl group. For example, a Friedel-Crafts acylation reaction could be rendered asymmetric to produce a single enantiomer of a chiral ketone.
Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.comyoutube.com An achiral precursor to this compound could be attached to a chiral auxiliary, allowing for a diastereoselective reaction, after which the auxiliary is removed to yield an enantiomerically enriched product.
Regioselective Functionalization: The naphthalene ring has multiple positions where substitution can occur. While the carbonyl chloride is at the 1-position, directing subsequent electrophilic aromatic substitutions to a specific site (e.g., C5 or C8) on the ring is a significant challenge. researchgate.net Research into directing groups and tailored catalysts is crucial for achieving regioselective C-H functionalization, allowing for the synthesis of polysubstituted naphthalene derivatives with precisely controlled structures. researchgate.netnih.gov
Atropisomerism: The synthesis of axially chiral biaryls, where rotation around a C-C single bond is restricted, is a growing area of interest. researchgate.net Derivatives of this compound could be used in coupling reactions to create atropisomers, which are valuable as chiral ligands in asymmetric catalysis. researchgate.netrsc.org
By mastering these control strategies, chemists can unlock the full potential of this compound as a building block for complex and functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
